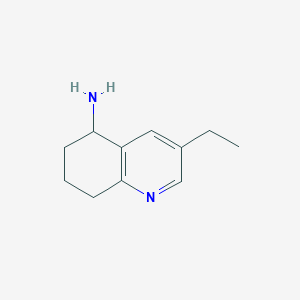
3-Ethyl-5,6,7,8-tetrahydroquinolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5,6,7,8-tetrahydroquinolin-5-amine: is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes an ethyl group at the third position and an amine group at the fifth position of the tetrahydroquinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5,6,7,8-tetrahydroquinolin-5-amine typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of 3-ethylquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired tetrahydroquinoline derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Ethyl-5,6,7,8-tetrahydroquinolin-5-amine can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form fully saturated amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amine group at the fifth position can participate in nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Quinoline derivatives
Reduction: Fully saturated amines
Substitution: N-alkyl or N-acyl derivatives
Applications De Recherche Scientifique
Chemistry: 3-Ethyl-5,6,7,8-tetrahydroquinolin-5-amine is used as a building block in the synthesis of various organic compounds. It is valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development. It is investigated for its potential therapeutic effects in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications.
Mécanisme D'action
The mechanism of action of 3-Ethyl-5,6,7,8-tetrahydroquinolin-5-amine involves its interaction with specific molecular targets. The amine group at the fifth position can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 5,6,7,8-Tetrahydroquinolin-5-amine
- 3-Ethylquinoline
- 5-Amino-5,6,7,8-tetrahydroquinoline
Comparison: 3-Ethyl-5,6,7,8-tetrahydroquinolin-5-amine is unique due to the presence of both an ethyl group at the third position and an amine group at the fifth position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H16N2 |
|---|---|
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
3-ethyl-5,6,7,8-tetrahydroquinolin-5-amine |
InChI |
InChI=1S/C11H16N2/c1-2-8-6-9-10(12)4-3-5-11(9)13-7-8/h6-7,10H,2-5,12H2,1H3 |
Clé InChI |
AYGVVJMZJACTIB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(CCCC2N)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


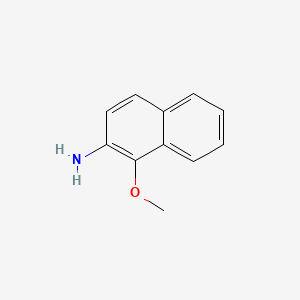

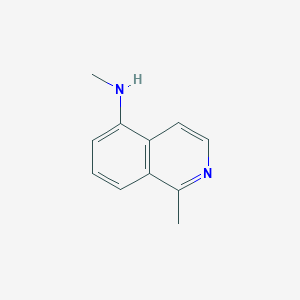
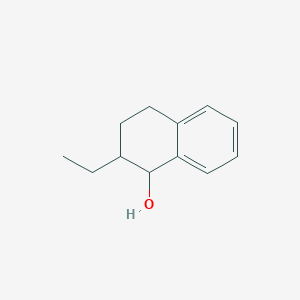
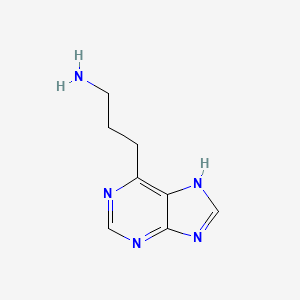
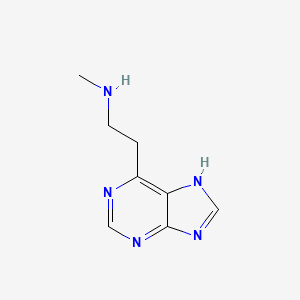
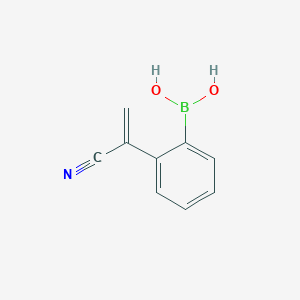

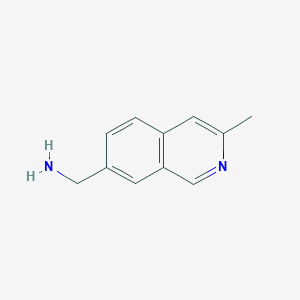
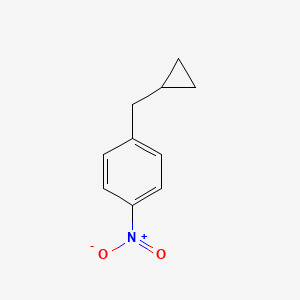

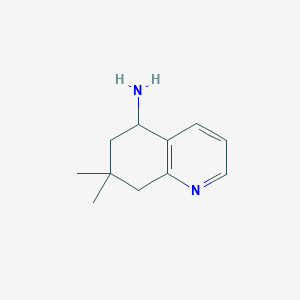
![3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11912963.png)

